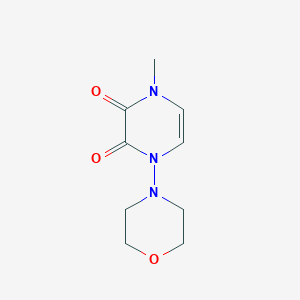
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a highly versatile compound and is used in a variety of experiments and research projects. MPTD has a unique structure and is composed of four nitrogen atoms, two oxygen atoms, and a single carbon atom. This makes it an ideal compound for use in a variety of experiments and research projects.
科学研究应用
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in the scientific and medical fields. It has been used in research studies to investigate the structure and function of proteins and enzymes, as well as to study the effects of drugs on the body. It has also been used in studies to investigate the effects of environmental pollutants on the human body. Additionally, this compound has been used in research projects to study the effects of antibiotics on bacteria and other microorganisms.
作用机制
The mechanism of action of 1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body and alters their structure and function. This can lead to changes in the body’s biochemistry and physiological processes, which can then lead to various effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can affect the metabolism of certain proteins and enzymes, as well as the activity of certain hormones and neurotransmitters. Additionally, it has been shown to have an effect on the immune system and can cause changes in the body’s response to certain stimuli.
实验室实验的优点和局限性
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is relatively stable and can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. On the other hand, the compound can be toxic in high concentrations and can cause adverse effects when used in certain experiments.
未来方向
There are several potential future directions for research involving 1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione. One potential direction is to further investigate the effects of the compound on the body’s biochemistry and physiology. Additionally, further research could be done to explore the potential applications of the compound in the medical and pharmaceutical fields. Furthermore, research could be done to investigate the potential uses of the compound in environmental studies, as well as to explore its potential as an industrial chemical. Finally, further research could be done to explore the potential uses of the compound in the fields of nanotechnology and materials science.
合成方法
1-methyl-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized through a multi-step process that involves the use of several different reagents. The first step in the synthesis process involves the reaction of an aryl halide with a morpholine in a solvent such as dichloromethane. This reaction produces an aryl morpholine intermediate, which then undergoes a cyclization reaction with an aldehyde to form the desired compound. The final step in the synthesis process involves the oxidation of the aryl morpholine intermediate to yield the desired product.
属性
IUPAC Name |
1-methyl-4-morpholin-4-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-10-2-3-12(9(14)8(10)13)11-4-6-15-7-5-11/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNBRBJOYNOJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461718.png)
![1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine](/img/structure/B6461727.png)
![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461732.png)
![1-(propan-2-yl)-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6461743.png)

![1-{1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461751.png)
![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461757.png)
![3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxybenzoyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461769.png)
![8-(4-bromobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461775.png)
![N-{1'-[(oxolan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461783.png)
![2-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461804.png)
![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)
![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)
